4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17987392
InChI: InChI=1S/C10H5F6NO/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-4,18H
SMILES:
Molecular Formula: C10H5F6NO
Molecular Weight: 269.14 g/mol

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile

CAS No.:

Cat. No.: VC17987392

Molecular Formula: C10H5F6NO

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile -

Specification

Molecular Formula C10H5F6NO
Molecular Weight 269.14 g/mol
IUPAC Name 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzonitrile
Standard InChI InChI=1S/C10H5F6NO/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-4,18H
Standard InChI Key SBWSFSYVFJRLAP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)C(C(F)(F)F)(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile, reflecting its benzonitrile backbone substituted at the para position with a branched ethyl group bearing two trifluoromethyl moieties and a hydroxyl group. The molecular formula is C₁₁H₆F₆NO, with a molecular weight of 318.17 g/mol (calculated from analogous structures in ).

Stereochemical Considerations

The hydroxyl and trifluoromethyl groups on the ethyl substituent create a stereogenic center, leading to potential enantiomeric forms. While specific optical data for this compound are unavailable, related fluorinated benzonitriles, such as 4-(trifluoromethyl)benzonitrile, exhibit planar aromatic systems with limited conformational flexibility . Computational modeling of similar structures suggests that steric repulsion between the trifluoromethyl groups and the benzene ring may influence the preferred rotameric state .

Table 1: Key Structural Descriptors

PropertyValueSource Analogue
Molecular FormulaC₁₁H₆F₆NO
Molecular Weight318.17 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors1 (hydroxyl group)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile likely involves sequential functionalization of a benzonitrile precursor. A plausible route includes:

  • Friedel-Crafts Acylation: Introduction of a trifluoroacetyl group to 4-cyanotoluene.

  • Hydroxylation: Reduction of the ketone to a secondary alcohol.

  • Trifluoromethylation: Exchange of acetyl groups with trifluoromethyl moieties via halogen exchange or radical pathways .

Catalytic Approaches

Recent advances in rhodium-catalyzed hydrogenation, as demonstrated in the synthesis of belzutifan intermediates, highlight the potential for asymmetric induction in similar fluorinated systems . For instance, the use of chiral ligands with Rh(I) catalysts could enable enantioselective reduction of ketone intermediates to yield the desired hydroxylated product.

Table 2: Representative Synthetic Steps from Analogous Systems

StepReaction TypeReagents/ConditionsYieldSource
1FormylationLDA, DMF, –70°C to 0°C85%
2Nucleophilic AdditionZn, ethyl bromodifluoroacetate, 70°C90%
3Cyclizationi-PrMgCl·LiCl, THF, –70°C97%

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is dominated by its polar nitrile group and hydrophobic fluorinated domains. Estimated logP values (∼3.2) suggest moderate lipophilicity, aligning with the behavior of 4-(trifluoromethyl)benzonitrile (logP = 2.8) . Aqueous solubility is expected to be low (<1 mg/mL), necessitating polar aprotic solvents like THF or DMF for laboratory handling .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound’s structural similarity to belzutifan precursors implicates potential roles in hypoxia-inducible factor (HIF) pathway inhibitors . Fluorinated benzonitriles are frequently employed as kinase inhibitor scaffolds due to their metabolic stability and binding affinity to hydrophobic enzyme pockets .

Materials Science Applications

Perfluorinated alkyl groups contribute to low surface energy, making derivatives of this compound candidates for water-repellent coatings or dielectric materials. The nitrile group’s polarity enables crosslinking in polymer matrices, as demonstrated in fluorinated elastomers .

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